molecular formula C13H12F4N2O3 B455280 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2-methoxyphenyl)methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2-methoxyphenyl)methanone

Cat. No.: B455280
M. Wt: 320.24g/mol
InChI Key: JNXLDHFAGIYNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

Molecular Formula

C13H12F4N2O3

Molecular Weight

320.24g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C13H12F4N2O3/c1-22-9-5-3-2-4-7(9)11(20)19-13(21,12(16)17)6-8(18-19)10(14)15/h2-5,10,12,21H,6H2,1H3

InChI Key

JNXLDHFAGIYNAE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of difluoromethyl groups: This step involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

    Attachment of the methoxyphenyl group: This can be achieved through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The difluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be used in the synthesis of advanced materials with unique properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Biological Probes: It can be used as a probe to study biological processes.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects.

    Diagnostics: It can be used in the development of diagnostic tools.

Industry

    Agrochemicals: The compound can be used in the development of pesticides and herbicides.

    Polymers: It can be used in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
  • 3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone

Uniqueness

  • Difluoromethyl Groups : The presence of difluoromethyl groups can impart unique electronic properties to the compound.
  • Hydroxyl Group : The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions.
  • Methoxyphenyl Group : This group can influence the compound’s solubility and biological activity.

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